

Amdizalisib: A Technical Guide to a Novel PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdizalisib, also known as HMPL-689, is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ).[1][2] Developed by HUTCHMED (China) Limited, Amdizalisib has emerged as a promising therapeutic agent for hematological malignancies, particularly relapsed or refractory follicular lymphoma (FL).[2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, including B-cell malignancies.[4] By specifically targeting the PI3K δ isoform, which is predominantly expressed in hematopoietic cells, Amdizalisib aims to achieve a more favorable safety profile compared to pan-PI3K inhibitors.[5][6] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of Amdizalisib.

Discovery and Synthesis

Amdizalisib was discovered and developed by HUTCHMED as a novel small molecule inhibitor of PI3K δ .[1][7] Its chemical name is 4-amino-6-[[(1S)-1-(3-chloro-6-phenylimidazo[1,2-b]pyridazin-7-yl)ethyl]amino]pyrimidine-5-carbonitrile.[5]

Chemical Synthesis





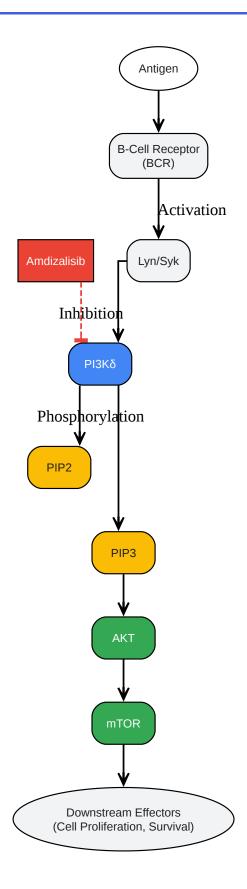


The synthesis of **Amdizalisib** and related imidazopyridazine compounds as PI3K inhibitors is described in patent WO2016045591A1.[8] The general synthetic scheme involves the construction of the core imidazo[1,2-b]pyridazine ring system followed by the introduction of the pyrimidine and phenyl moieties.

Mechanism of Action

Amdizalisib is an ATP-competitive inhibitor of PI3K δ , preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9] This inhibition blocks the activation of the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for the proliferation and survival of B-cell lymphocytes.[5] The targeted inhibition of PI3K δ is designed to minimize off-target effects and preserve normal cell signaling in non-hematopoietic tissues.[5]





Click to download full resolution via product page

Figure 1: Amdizalisib's Inhibition of the PI3K/AKT/mTOR Signaling Pathway.



Preclinical Studies

Amdizalisib has undergone extensive preclinical evaluation to characterize its pharmacokinetic (PK) profile, pharmacodynamics (PD), and anti-tumor activity.

Pharmacokinetics

Preclinical PK studies were conducted in mice, rats, dogs, and monkeys.[1] **Amdizalisib** demonstrated good oral absorption and low to moderate clearance in these species.[1] It has high cell permeability and is not a substrate for P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP).[1] Plasma protein binding is high, at approximately 90%.[1] The drug is extensively metabolized, with the parent drug having a low recovery rate in excreta.[1]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of Amdizalisib

Species	Route	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (h*ng/mL)
Mouse	Oral	10	0.5	1230	3450
Rat	Oral	5	2	450	2300
Dog	Oral	2	1	320	1800
Monkey	Oral	2	2	280	1600

Data are

representativ

e values from

preclinical

studies.[1]

In Vitro Efficacy

Amdizalisib has demonstrated potent inhibitory activity against PI3K δ in biochemical and cellular assays.[10]

Table 2: In Vitro Inhibitory Activity of Amdizalisib



Assay Type	Target/Cell Line	IC50 (nM)
Biochemical Assay	ΡΙ3Κδ	0.8 - 3
Cellular Assay (AKT phosphorylation)	Various B-cell lymphoma lines	1 - 10
Cell Viability Assay	Various B-cell lymphoma lines	0.005 - 5000
Data compiled from preclinical studies.[10]		

Clinical Development

Amdizalisib is currently in Phase II clinical development for the treatment of hematological malignancies.[1]

Phase I/Ib Studies

Initial clinical trials (NCT03128164) established the safety, tolerability, and recommended Phase II dose (RP2D) of **Amdizalisib** in patients with relapsed or refractory lymphomas.[11] The studies showed that **Amdizalisib** was well-tolerated with a manageable toxicity profile and demonstrated single-agent clinical activity.[11]

Phase II Registration Trial

A pivotal Phase II registration trial (NCT04849351) was initiated to evaluate the efficacy and safety of **Amdizalisib** monotherapy in patients with relapsed or refractory follicular lymphoma.

[3] The primary endpoint of the study is the objective response rate (ORR).[3]

Table 3: Key Clinical Trials of Amdizalisib



Trial Identifier	Phase	Status	Indication	Key Endpoints
NCT03128164	I/Ib	Completed	Relapsed/Refract ory Lymphoma	Safety, Tolerability, RP2D, PK, Efficacy
NCT04849351	II	Ongoing	Relapsed/Refract ory Follicular Lymphoma	Objective Response Rate (ORR)
NCT03786926	I/Ib	Ongoing	Relapsed/Refract ory NHL (US/EU)	Safety, Tolerability, Efficacy
Information sourced from clinical trial registries.[3][11]				

Experimental Protocols Kinase Activity Assay (Transcreener™ Fluorescence Polarization Assay)

The inhibitory activity of **Amdizalisib** against PI3Kδ was determined using the Transcreener™ ADP² FP Assay.



Click to download full resolution via product page

Figure 2: Workflow for the Transcreener™ Kinase Assay.

 Reaction Setup: The kinase reaction is performed in a multiwell plate. Each well contains PI3Kδ enzyme, the lipid substrate (e.g., PIP2), ATP, and varying concentrations of Amdizalisib in a suitable buffer.



- Incubation: The reaction mixture is incubated at room temperature to allow the kinase reaction to proceed.
- Detection: The Transcreener[™] ADP² FP detection mix, containing an ADP antibody and a fluorescent tracer, is added to each well.
- Measurement: The fluorescence polarization (FP) is measured using a plate reader. The amount of ADP produced is inversely proportional to the FP signal.
- Data Analysis: The IC50 value, representing the concentration of Amdizalisib required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

The effect of **Amdizalisib** on the viability of B-cell lymphoma cell lines was assessed using the CellTiter-Glo® assay.

- Cell Plating: Cells are seeded in a multiwell plate and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of Amdizalisib and incubated for a specified period (e.g., 72 hours).
- Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
- Incubation and Lysis: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
- Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
- Data Analysis: The IC50 values are determined from the dose-response curves.

AKT Phosphorylation Assay

The inhibition of AKT phosphorylation in cells treated with **Amdizalisib** was measured to confirm its mechanism of action.



- Cell Treatment: B-cell lymphoma cells are treated with different concentrations of Amdizalisib for a defined time.
- Cell Lysis: The cells are lysed to extract cellular proteins.
- Protein Quantification: The total protein concentration in each lysate is determined.
- Western Blotting or ELISA: The levels of phosphorylated AKT (p-AKT) and total AKT are determined using specific antibodies via Western blotting or a quantitative ELISA-based method.
- Data Analysis: The ratio of p-AKT to total AKT is calculated to determine the extent of inhibition of the PI3K pathway.

Conclusion

Amdizalisib is a promising, highly selective PI3Kδ inhibitor with a well-characterized preclinical profile and encouraging early clinical data in hematological malignancies. Its targeted mechanism of action offers the potential for improved efficacy and a better safety profile compared to less selective PI3K inhibitors. Ongoing clinical trials will further elucidate its role in the treatment of follicular lymphoma and other B-cell cancers. This technical guide provides a comprehensive overview of the key data and methodologies related to the discovery and development of Amdizalisib, serving as a valuable resource for researchers and clinicians in the field of oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

Foundational & Exploratory





- 4. Amdizalisib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. ch.promega.com [ch.promega.com]
- 6. Fluorescence polarization and time-resolved fluorescence resonance energy transfer techniques for PI3K assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Amdizalisib: A Technical Guide to a Novel PI3Kδ Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823827#discovery-and-synthesis-of-amdizalisib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com